molecular formula C19H15BrN2O3 B11023751 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one

2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B11023751
M. Wt: 399.2 g/mol
InChI Key: ALSZBWJEVZGISO-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one: BMPPO , is a heterocyclic compound with an intriguing structure. It combines a pyridazinone core with substituents that confer specific properties. Let’s explore its synthesis, reactions, applications, and more.

Properties

Molecular Formula

C19H15BrN2O3

Molecular Weight

399.2 g/mol

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C19H15BrN2O3/c1-25-16-8-4-13(5-9-16)17-10-11-19(24)22(21-17)12-18(23)14-2-6-15(20)7-3-14/h2-11H,12H2,1H3

InChI Key

ALSZBWJEVZGISO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Alkylation Method:

Industrial Production::
  • While industrial-scale production methods are not widely documented, the synthetic routes mentioned above can serve as starting points for scaled-up processes.

Chemical Reactions Analysis

BMPPO undergoes various reactions:

    Oxidation: It can be oxidized under appropriate conditions.

    Reduction: Reduction reactions may yield different intermediates or products.

    Substitution: Substituents on the phenyl rings can be modified.

    Common Reagents: Alkyl halides, reducing agents, and oxidizing agents.

    Major Products: These depend on reaction conditions and substituents.

Scientific Research Applications

BMPPO finds applications in:

    Medicinal Chemistry: Investigating its potential as a drug candidate.

    Biological Studies: Assessing its effects on cellular processes.

    Materials Science: Exploring its use in materials with specific properties.

Mechanism of Action

  • The exact mechanism remains an active area of research.
  • Potential molecular targets and pathways need further exploration.

Comparison with Similar Compounds

  • BMPPO’s uniqueness lies in its pyridazinone scaffold.
  • Similar compounds include other pyridazinones and related heterocycles.

Biological Activity

The compound 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The structure of this compound can be represented as follows:

C18H16BrN1O3\text{C}_{18}\text{H}_{16}\text{BrN}_1\text{O}_3

This compound features a pyridazinone core with various substituents that may influence its biological activity.

Research indicates that pyridazinone derivatives, including the compound , exhibit various pharmacological activities. Key mechanisms include:

  • Inhibition of Pro-inflammatory Cytokines : Some pyridazinones have demonstrated the ability to inhibit interleukin-1 beta (IL-1β) production in HL-60 cells stimulated by lipopolysaccharide, suggesting anti-inflammatory properties .
  • Cyclooxygenase Inhibition : Certain derivatives have shown selective inhibition of cyclooxygenase-2 (COX-2), which is crucial for managing inflammation and pain .
  • Antiplatelet Activity : Compounds with similar structures have been screened for antiplatelet activity, indicating potential cardiovascular benefits .

Anticancer Activity

Pyridazinone derivatives have been studied for their anticancer properties. For instance, some compounds have shown significant cytotoxic effects against various cancer cell lines. The presence of methoxy groups in the phenyl rings has been linked to enhanced activity against specific cancer types.

Antimicrobial Properties

Preliminary studies suggest that certain pyridazinones possess antimicrobial activity, making them candidates for further development as antibiotics.

Case Studies and Experimental Data

  • In vitro Studies : A study evaluated the effects of various pyridazinones on IL-1β production. Among the tested compounds, those with specific substitutions exhibited potent inhibitory effects, with IC50 values indicating strong biological activity .
    Compound NameIC50 (µM)Activity Type
    Pyridazinone A0.58IL-1β Inhibition
    Pyridazinone B0.17COX-2 Inhibition
  • Animal Models : In rat models, certain derivatives demonstrated efficacy in reducing edema and pyresis, supporting their potential as anti-inflammatory agents .

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